molecular formula C14H13F2N3O2 B2759906 2,4-difluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide CAS No. 1797181-64-6

2,4-difluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2759906
M. Wt: 293.274
InChI Key: MCFREQFWYRMIIC-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as DFPB and has been synthesized using different methods.

Scientific Research Applications

Supramolecular Chemistry and Material Science

Energetic Multi-Component Molecular Solids : A study highlighted the formation of novel crystals through strong hydrogen bonds and weak intermolecular interactions involving N-containing heterocycles, demonstrating the compound's role in assembling molecules into larger architectures. This research underscores its significance in supramolecular chemistry and materials science, where such interactions are crucial for designing new materials with specific properties (Lei Wang et al., 2014).

Synthetic Organic Chemistry

Synthesis of Fluorinated Pyrazoles : The synthetic strategy developed for new 3-amino-4-fluoropyrazoles, utilizing monofluorination and condensation processes, showcases the compound's utility as a building block in medicinal chemistry. This approach facilitates the creation of fluorinated pyrazoles bearing additional functional groups, offering a pathway for further functionalization and highlighting its role in the synthesis of complex organic molecules (Riccardo Surmont et al., 2011).

C-H Alkenylation of Benzamides : A study reported the rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers, facilitated by β-H elimination. This methodology underscores the compound's utility in the synthesis of elaborate difluorinated compounds, offering new opportunities for creating fluorinated synthons with high regioselectivity and functional group tolerance. The ability to perform such reactions without external oxidants makes it a valuable tool in organic synthesis (Xueli Cui et al., 2023).

Photophysical Properties for Material Applications

Blue Fluorescence from BF2 Complexes : The preparation of benzamides having pyridine, pyridazine, pyrazine, and pyrimidine rings, and their conversion into difluoroboronated complexes, introduces novel blue fluorophores. These complexes exhibit distinct fluorescence properties in solution and solid states, relevant for biological and organic material applications. The study provides insights into the emission mechanism and the role of crystal structure in fluorescence, highlighting the compound's potential in photonic and electronic materials (M. Yamaji et al., 2017).

properties

IUPAC Name

2,4-difluoro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3O2/c15-9-1-2-12(13(16)5-9)14(20)18-10-6-17-19(7-10)11-3-4-21-8-11/h1-2,5-7,11H,3-4,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFREQFWYRMIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide

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